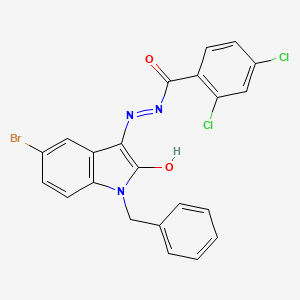![molecular formula C21H15F3N2O3 B11708386 N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11708386.png)
N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide: is a complex organic compound that features both phenyl and trifluoroacetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide typically involves multiple steps:
Formation of 4-Phenoxyphenylamine: This can be achieved by reacting 4-bromophenol with aniline in the presence of a palladium catalyst.
Acylation: The 4-phenoxyphenylamine is then acylated with 4-aminobenzoyl chloride to form N-(4-phenoxyphenyl)-4-aminobenzamide.
Trifluoroacetylation: Finally, the compound is treated with trifluoroacetic anhydride to introduce the trifluoroacetamido group, resulting in the formation of N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenyl groups in the compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide exerts its effects depends on its application:
In medicinal chemistry: , it may act by binding to specific enzymes or receptors, thereby modulating their activity.
In materials science: , its effects are related to its physical and chemical properties, such as thermal stability and electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
N-(4-Phenoxyphenyl)-4-aminobenzamide: Lacks the trifluoroacetamido group.
N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)aniline: Similar structure but with an aniline group instead of a benzamide group.
Properties
Molecular Formula |
C21H15F3N2O3 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-4-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C21H15F3N2O3/c22-21(23,24)20(28)26-16-8-6-14(7-9-16)19(27)25-15-10-12-18(13-11-15)29-17-4-2-1-3-5-17/h1-13H,(H,25,27)(H,26,28) |
InChI Key |
GOXFIUZIDWKATP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11708307.png)

methanone](/img/structure/B11708316.png)

![4-Iodo-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11708322.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11708326.png)



![4-({4-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B11708348.png)


![(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11708377.png)

